molecular formula C18H16BrF3N2O3 B2379118 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1903121-14-1

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2379118
CAS No.: 1903121-14-1
M. Wt: 445.236
InChI Key: TYGUNJGMFSAECZ-UHFFFAOYSA-N
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Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H16BrF3N2O3 and its molecular weight is 445.236. The purity is usually 95%.
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Scientific Research Applications

Pyridylcarbene Formation and Pyridine Derivatives

  • The thermal decomposition of bromo-triazolo pyridine compounds, closely related to the chemical , can lead to the formation of pyridylcarbene intermediates, further stabilizing into various bromopyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).

Synthesis and Antibacterial Activity

  • Bromo-pyrrolidinyl pyridine-3-carbonitrile has been used as a substrate for creating cyanopyridine derivatives, showing significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Hydrogen-bonding Patterns in Enaminones

  • Structurally similar enaminones exhibit unique hydrogen-bonding patterns, highlighting the potential for creating centrosymmetric dimers and stable crystal structures through such interactions (Balderson et al., 2007).

Synthesis of Phenoxy Propanoic Acid Derivatives

  • The synthesis of similar compounds, like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, has been reported, which could provide a basis for synthesizing related compounds (Zhang Dan-shen, 2009).

Fungicidal Activity of Triazole Derivatives

  • Novel triazole derivatives with phenoxy pyridine moiety have shown high fungicidal activities, suggesting potential applications for the chemical in agricultural research (Bai et al., 2020).

Azirine Strategy for Pyrrole Synthesis

  • A trifluoromethyl-containing building block similar to the chemical has been used for synthesizing trifluoromethyl-substituted aminopyrroles, indicating possible routes for synthesizing related compounds (Khlebnikov et al., 2018).

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF3N2O3/c19-15-5-2-7-23-17(15)27-14-6-8-24(10-14)16(25)11-26-13-4-1-3-12(9-13)18(20,21)22/h1-5,7,9,14H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUNJGMFSAECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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